molecular formula C27H19N5O3S3 B2903713 3-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide CAS No. 690644-89-4

3-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide

Cat. No.: B2903713
CAS No.: 690644-89-4
M. Wt: 557.66
InChI Key: UUQUYUOBNWZXQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a thieno[2,3-d]pyrimidin-4-one core substituted with a furan-2-yl group at position 5 and a phenyl group at position 2. A sulfanyl (-S-) bridge at position 2 connects the core to a propanamide chain, which terminates in a 3-phenyl-1,2,4-thiadiazol-5-yl group. The thienopyrimidine scaffold is known for its pharmacological relevance, particularly in antimicrobial and anti-inflammatory applications . The furan ring and thiadiazole moiety may enhance interactions with biological targets, such as enzymes or receptors, due to their electron-rich aromatic systems and hydrogen-bonding capabilities.

Properties

IUPAC Name

3-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19N5O3S3/c33-21(28-26-29-23(31-38-26)17-8-3-1-4-9-17)13-15-36-27-30-24-22(19(16-37-24)20-12-7-14-35-20)25(34)32(27)18-10-5-2-6-11-18/h1-12,14,16H,13,15H2,(H,28,29,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQUYUOBNWZXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)CCSC3=NC4=C(C(=CS4)C5=CC=CO5)C(=O)N3C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide typically involves multi-step reactions starting from readily available precursors

    Formation of Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate thiophene derivatives with cyanamide under acidic conditions.

    Introduction of Furan and Phenyl Groups: The furan and phenyl groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of Thiadiazole Moiety: The final step involves the reaction of the intermediate compound with a thiadiazole derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens (Cl2, Br2), nitric acid, and sulfuric acid are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

The compound 3-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, mechanisms of action, and biological activities based on current research findings.

Antimicrobial Activity

Research indicates that compounds containing thieno[2,3-d]pyrimidine structures exhibit significant antimicrobial properties. This specific compound has shown efficacy against a range of bacterial strains, including those resistant to conventional antibiotics. The mechanism involves inhibition of bacterial enzyme activity, which is critical for their survival and replication.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It is believed to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival. The thieno[2,3-d]pyrimidine core is particularly noted for its ability to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and modulate immune responses. This could have implications for treating chronic inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations significantly lower than those required for traditional antibiotics. This suggests a promising avenue for developing new antimicrobial agents.

Study 2: Cancer Cell Apoptosis

In vitro experiments showed that treatment with this compound led to a dose-dependent increase in apoptosis in human cancer cell lines. Flow cytometry analysis indicated that the compound activates caspase pathways, confirming its potential as an anticancer agent.

Study 3: Anti-inflammatory Activity

Research on animal models indicated that administration of this compound resulted in reduced levels of inflammatory markers in serum after induced inflammation. This positions it as a candidate for further development in anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of 3-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through various pathways, such as inhibition, activation, or binding.

Comparison with Similar Compounds

Thienopyrimidine-Based Analogues

  • 2-{[5-(3,4-Dimethylphenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide (ZINC2890724) Structural Difference: Replaces the furan-2-yl group with a 3,4-dimethylphenyl substituent and uses an acetamide (shorter chain) instead of propanamide. The shorter acetamide chain may limit conformational flexibility compared to the propanamide derivative .
  • N-[5-(2-Furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide derivatives Structural Difference: Retains the furan substituent but lacks the sulfanyl-linked thiadiazole-propanamide moiety. Pharmacological Relevance: Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting the thienopyrimidine-furan system contributes to antibacterial properties .

Sulfanyl-Linked Heterocyclic Compounds

  • 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides Structural Difference: Replaces the thienopyrimidine core with a triazole ring. Activity: Exhibited anti-exudative activity in rodent models, comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses.
  • N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}propanamide Structural Difference: Substitutes thienopyrimidine with a triazolothiazole system and includes a chlorophenyl group. Implications: The chlorophenyl group may enhance binding to hydrophobic pockets in target proteins, while the benzothiazole moiety could improve fluorescence properties for imaging applications .

Physicochemical and Pharmacokinetic Comparisons

Compound Core Structure Key Substituents LogP* Solubility (mg/mL) Bioactivity Reference
Target Compound Thieno[2,3-d]pyrimidine Furan-2-yl, propanamide-thiadiazole ~3.8 <0.1 (predicted) Not reported
ZINC2890724 Thieno[2,3-d]pyrimidine 3,4-Dimethylphenyl, acetamide ~4.2 <0.05 (predicted) Not reported
2-((4-Amino-5-furan-triazolyl)sulfanyl)-N-acetamides Triazole Furan-2-yl, acetamide ~2.5 ~1.2 Anti-exudative (AEA = 70%)
Chambhare et al. (2003) Derivatives Thieno[2,3-d]pyrimidine Furan-2-yl, carboxamide ~3.0 ~0.8 Antimicrobial (MIC = 8–32 µg/mL)

*LogP values estimated using ChemDraw software.

Mechanistic and Therapeutic Implications

  • Antimicrobial Activity: The thienopyrimidine-furan scaffold in the target compound may inhibit bacterial DNA gyrase or topoisomerase IV, akin to quinolones, as seen in structurally related derivatives .
  • Anti-Inflammatory Potential: The sulfanyl-thiadiazole group could modulate cyclooxygenase (COX) or lipoxygenase (LOX) pathways, similar to diclofenac, though this requires experimental validation .
  • Solubility Challenges: The low predicted solubility of the target compound (<0.1 mg/mL) suggests formulation modifications (e.g., salt formation or nanoemulsions) may be necessary for bioavailability.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

The synthesis involves multi-step organic reactions, typically starting with the functionalization of the thieno[2,3-d]pyrimidinone core. Key steps include:

  • Cyclocondensation : Reacting thiophene derivatives with phenyl isocyanate to form the pyrimidinone ring (analogous to methods in ).
  • Sulfenylation : Introducing the sulfanyl group via nucleophilic substitution using thiol-containing intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
  • Amide coupling : The final propanamide moiety is added using carbodiimide-based coupling agents (e.g., EDC/HOBt) with the 3-phenyl-1,2,4-thiadiazol-5-amine group . Purity optimization : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize the final product using ethanol/water mixtures. Confirm purity via HPLC (>95%) and NMR .

Q. How should researchers characterize the compound’s structure and confirm its identity?

Use a combination of spectroscopic and analytical techniques:

  • NMR (¹H, ¹³C) : Assign peaks for the furan, thienopyrimidinone, and thiadiazole moieties. Look for characteristic shifts (e.g., ~7.5 ppm for aromatic protons, ~170 ppm for carbonyl carbons) .
  • Mass spectrometry (HRMS) : Confirm the molecular ion [M+H]⁺ with <2 ppm error.
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–C=N at ~1250 cm⁻¹) .
  • X-ray crystallography (if feasible): Resolve the 3D structure to validate stereoelectronic effects .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

Begin with in vitro assays:

  • Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays (IC₅₀ determination) .
  • Antimicrobial activity : Screen against Gram-positive/negative bacteria (MIC via broth microdilution) and fungi (agar diffusion) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity . Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates for statistical validity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Design a focused library of analogs with modifications to:

  • Furan substituents : Replace the furan-2-yl group with other heterocycles (e.g., thiophene, pyridine) to assess electronic effects on bioactivity .
  • Sulfanyl linker : Vary the chain length (e.g., ethanethiol vs. propanethiol) or replace sulfur with oxygen/selenium to study linker flexibility .
  • Thiadiazole moiety : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the phenyl ring to modulate target binding . Methodology : Synthesize analogs, then correlate structural changes with activity data using multivariate analysis (e.g., PCA or QSAR modeling) .

Q. What mechanistic studies are critical to understanding its pharmacological interactions?

  • Target identification : Perform pull-down assays with biotinylated probes followed by LC-MS/MS to identify binding proteins .
  • Kinetic studies : Use surface plasmon resonance (SPR) to measure binding affinity (Kd) and kinetics (kon/koff) for validated targets .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation (half-life calculation) . Contradiction handling : If in vitro activity (e.g., IC₅₀) conflicts with cellular efficacy, evaluate membrane permeability via Caco-2 assays or PAMPA .

Q. How can researchers resolve discrepancies in biological activity data across studies?

Common sources of discrepancies include:

  • Assay conditions : Standardize variables (e.g., serum concentration, incubation time) and validate protocols with reference compounds .
  • Compound solubility : Pre-dissolve in DMSO (<0.1% final concentration) and confirm solubility in assay buffers via dynamic light scattering .
  • Batch variability : Characterize multiple synthetic batches via LC-MS and discard outliers (>10% purity variation) . Statistical approach : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets and identify significant outliers .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

StepIntermediateReagents/ConditionsYield (%)Reference
1Thieno[2,3-d]pyrimidinone corePhenyl isocyanate, DCM, RT, 12h65
2Sulfanyl derivativeK₂CO₃, DMF, 80°C, 6h72
3Propanamide final productEDC/HOBt, THF, 0°C→RT, 24h58

Q. Table 2. Recommended Biological Assay Parameters

Assay TypeCell Line/EnzymeConcentration Range (µM)Positive Control
CytotoxicityMCF-7 (breast cancer)0.1–100Doxorubicin
AntimicrobialS. aureus (ATCC 25923)1–100Ampicillin
Kinase inhibitionEGFR0.01–10Erlotinib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.